molecular formula C19H13F3N2O5 B2592985 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1105244-79-8

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2592985
CAS RN: 1105244-79-8
M. Wt: 406.317
InChI Key: NOEPGZGVRIPDJK-UHFFFAOYSA-N
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Description

The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide” is an organic compound . It incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products and possesses important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been described in the literature . The process involves the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted). The reaction is mediated by CuI and NaHCO3 in acetonitrile. Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of salicylic acids and acetylenic esters mediated by CuI and NaHCO3 in acetonitrile, followed by room temperature amidation with primary amines .

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and screened them for potential antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Among all tested compounds, two were found to have considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activities

  • Juddhawala, Parekh, & Rawal (2011) synthesized a series of 2-(2,4-dioxo-5-[4-(4-phenyl-thiazol-2-ylsulfamoyl)-benzylidene]-thiazolidin-3yl)-n-phenyl-acetamide and evaluated their in vitro antibacterial activity against several strains. The novel compounds demonstrated significant activity, suggesting their potential as antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).

Synthesis and Evaluation as Corrosion Inhibitors

  • Yıldırım & Cetin (2008) developed 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated them as corrosion inhibitors. The study indicates the potential of these compounds in protecting materials from corrosion, highlighting their importance in industrial applications (Yıldırım & Cetin, 2008).

Anticonvulsant Evaluation

  • Nath et al. (2021) synthesized and evaluated a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives for their anticonvulsant activities. The study presents significant findings on the effectiveness of these compounds against seizures, offering a foundation for further drug development (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O5/c20-19(21,22)28-14-4-2-12(3-5-14)23-18(25)9-13-8-16(29-24-13)11-1-6-15-17(7-11)27-10-26-15/h1-8H,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEPGZGVRIPDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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